molecular formula C15H19ClN2O3 B041905 Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride CAS No. 765935-67-9

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride

Cat. No. B041905
M. Wt: 310.77 g/mol
InChI Key: IQUHEEPSXHVIPO-UHFFFAOYSA-N
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Description

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a chemical compound that has been studied for its potential in various chemical reactions and biological activities. The interest in this compound lies in its unique molecular structure, which combines a benzofuran moiety with a piperazine ring, offering diverse chemical reactivity and biological relevance.

Synthesis Analysis

The synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride involves several key steps that ensure the formation of the desired compound with high purity. For instance, a study highlighted the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine, leading to N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). This illustrates the complexity and precision required in the synthetic processes to obtain the target molecule.

Molecular Structure Analysis

The molecular structure of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is characterized by the presence of a benzofuran ring linked to a piperazine ring via an ethyl carboxylate group. This structure contributes to the compound's unique chemical properties and reactivity. Studies involving crystal engineering and molecular hybridization techniques have been conducted to explore the compound's structural characteristics and its interactions at the molecular level (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride participates in various chemical reactions, demonstrating its versatility as a reagent. Its reactivity with different chemical agents allows for the synthesis of novel compounds with potential biological activities. For example, its reaction with secondary amines under specific conditions can yield diverse N,N′-disubstituted piperazine derivatives, showcasing its utility in organic synthesis (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, such as solubility, melting point, and crystalline structure, play a crucial role in its application in chemical and pharmaceutical research. Studies have focused on crystallization techniques and conditions to better understand and optimize the compound's physical characteristics for various applications (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, including its reactivity, stability, and interaction with other molecules, are central to its utility in the synthesis of new chemical entities. The compound's ability to undergo various chemical reactions, forming stable and biologically active derivatives, underscores its significance in medicinal chemistry and drug discovery efforts (Vasileva et al., 2018).

Scientific Research Applications

  • Benzofuran derivatives, including those related to Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, have shown potential in inhibiting Mycobacterium tuberculosis DNA GyrB, indicating their potential use in tuberculosis treatment (Reddy et al., 2014).

  • Piperazine-substituted quinolones, related to the compound , have been synthesized for potential use in medicinal applications (Fathalla & Pazdera, 2017).

  • Novel derivatives of this compound have been studied for antibacterial properties, showing weak to moderate activity. This indicates its potential application in developing new antibacterial agents (Krishnaswamy et al., 2022).

  • Some benzofuran derivatives have been found to be non-toxic anti-HIV-1 and HIV-2 inhibitors, suggesting their potential use in HIV treatment (Mubarak et al., 2007).

  • Other studies have indicated that substituted benzofuran-2-carboxylic acids, which are structurally related, could have applications in coronary dilating and hypotensive treatments (Zykov et al., 1971).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3.ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;/h3-4,9-10,16H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUHEEPSXHVIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460665
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride

CAS RN

765935-67-9
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765935679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CCC6FM4ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Heinrich, H Böttcher, R Gericke… - Journal of medicinal …, 2004 - ACS Publications
Systematic structural modifications of indolealkylphenylpiperazines led to improved selectivity and affinity within this class of 5-HT 1A receptor agonists. Introduction of electron-…
Number of citations: 156 pubs.acs.org
B Hu, Q Song, Y Xu - Organic Process Research & Development, 2012 - ACS Publications
A scale-up synthesis of antidepressant drug vilazodone was accomplished in five steps. Friedel–Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride, …
Number of citations: 28 pubs.acs.org
Z Zhou, Y Feng, Y Xu, S Wu, J Kou, Y Hu… - … Process Research & …, 2022 - ACS Publications
A robust and scalable synthesis for vilazodone was developed to avoid the formation of impurities derived from N-detosylation reactions under alcoholic conditions. During our research, …
Number of citations: 2 pubs.acs.org

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